

N-butylcyclopentanamine hydrochloride molecular structure and formula

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Compound of Interest

Compound Name: *N-butylcyclopentanamine*
hydrochloride

Cat. No.: *B1357249*

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An In-depth Technical Guide to N-butylcyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylcyclopentanamine hydrochloride is a secondary amine salt with potential applications as a building block in medicinal chemistry and materials science. Its structure, combining a flexible butyl group with a conformationally restricted cyclopentane ring, makes it an interesting scaffold for the synthesis of novel compounds with specific physicochemical and biological properties. This document provides a comprehensive overview of its molecular structure, formula, and key physicochemical properties. Detailed experimental protocols for its synthesis via reductive amination and subsequent analytical characterization are also presented.

Molecular Structure and Formula

N-butylcyclopentanamine hydrochloride is the hydrochloride salt of N-butylcyclopentanamine. The chemical structure consists of a cyclopentyl ring and a butyl group attached to a central nitrogen atom, which is protonated and associated with a chloride ion.

Molecular Formula: $C_9H_{20}ClN$ or $C_9H_{19}N \cdot HCl$

Molecular Weight: 177.71 g/mol [1]

CAS Number: 1049750-21-1[1]

Chemical Structure:

The image you are requesting does not exist or is no longer available.

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Physicochemical and Spectroscopic Data

Quantitative data for **N-butylcyclopentanamine hydrochloride** is summarized below. It is important to note that some of the data presented is predicted from computational models due to the limited availability of experimentally determined values in published literature.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₂₀ ClN	
Molecular Weight	177.71 g/mol	[1]
Monoisotopic Mass	177.128427 Da	PubChem (Predicted)
XlogP	2.3	[2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	The hydrochloride form enhances solubility in certain solvents.[1]	

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	142.15903	134.4
[M+Na] ⁺	164.14097	138.7
[M-H] ⁻	140.14447	136.9
[M+NH ₄] ⁺	159.18557	157.3
[M+K] ⁺	180.11491	137.5

Data sourced from PubChem
and calculated using
CCSbase.[2]

Table 3: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Cyclopentyl-CH-N	~3.0 - 3.5	Multiplet	~7-9
Butyl-CH ₂ -N	~2.8 - 3.2	Triplet	~7.5
Cyclopentyl-CH ₂ (adjacent to CH-N)	~1.8 - 2.1	Multiplet	~7-9
Cyclopentyl-CH ₂ (other)	~1.5 - 1.8	Multiplet	~7-9
Butyl-CH ₂ (adjacent to CH ₂ -N)	~1.6 - 1.9	Sextet	~7.5
Butyl-CH ₂ (adjacent to CH ₃)	~1.3 - 1.6	Sextet	~7.5
Butyl-CH ₃	~0.9 - 1.1	Triplet	~7.5

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Cyclopentyl-CH-N	~60 - 65
Butyl-CH ₂ -N	~45 - 50
Cyclopentyl-CH ₂ (adjacent to CH-N)	~30 - 35
Cyclopentyl-CH ₂ (other)	~22 - 27
Butyl-CH ₂ (adjacent to CH ₂ -N)	~28 - 33
Butyl-CH ₂ (adjacent to CH ₃)	~19 - 24
Butyl-CH ₃	~12 - 16

Experimental Protocols

The most common and efficient method for the synthesis of **N-butylcyclopentanamine hydrochloride** is a two-step process involving the reductive amination of cyclopentanone with n-butylamine, followed by the formation of the hydrochloride salt.[\[3\]](#)

Synthesis of N-butylcyclopentanamine

This procedure is based on general protocols for reductive amination using sodium borohydride as the reducing agent.

Materials:

- Cyclopentanone
- n-Butylamine
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Sodium hydroxide (NaOH)
- Diethyl ether (Et₂O)

- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 eq) and n-butylamine (1.0 eq) in methanol.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
- Quench the reaction by the slow addition of a 1 M aqueous solution of sodium hydroxide.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x volumes).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-butylcyclopentanamine.

Formation of N-butylcyclopentanamine Hydrochloride

Procedure:

- Dissolve the crude N-butylcyclopentanamine in a minimal amount of diethyl ether.
- Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether.
- Dry the product under vacuum to yield **N-butylcyclopentanamine hydrochloride** as a solid.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

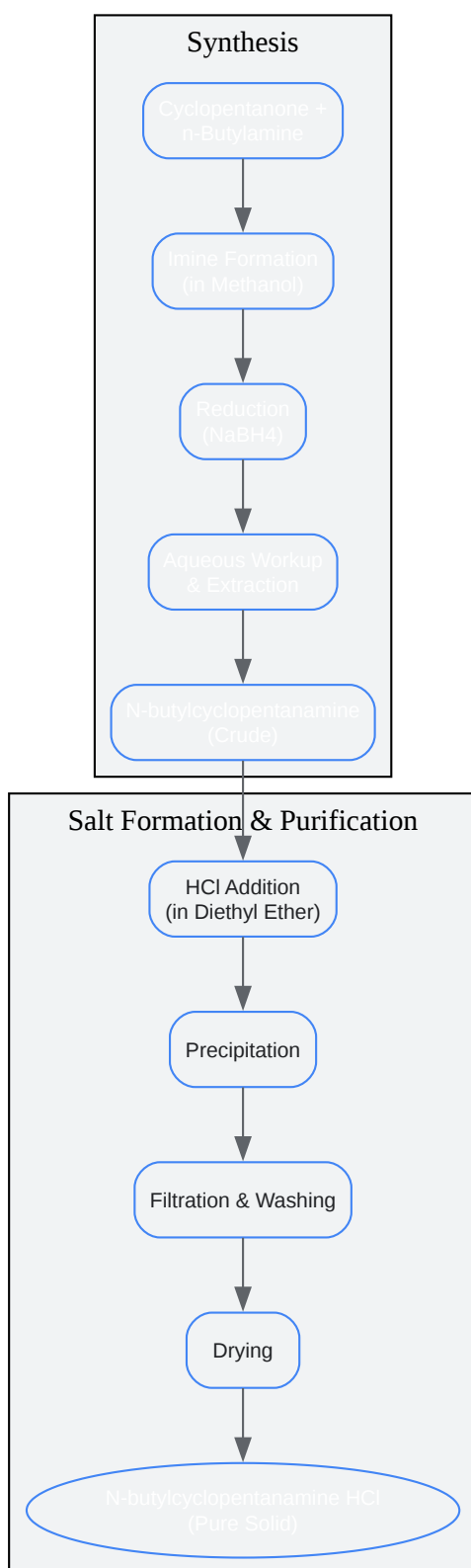
Characterization:

- NMR Spectroscopy: To confirm the structure of the final product.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- FT-IR Spectroscopy: To identify characteristic functional group vibrations.
- Melting Point Analysis: To assess the purity of the compound.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-butylcyclopentanamine hydrochloride**.

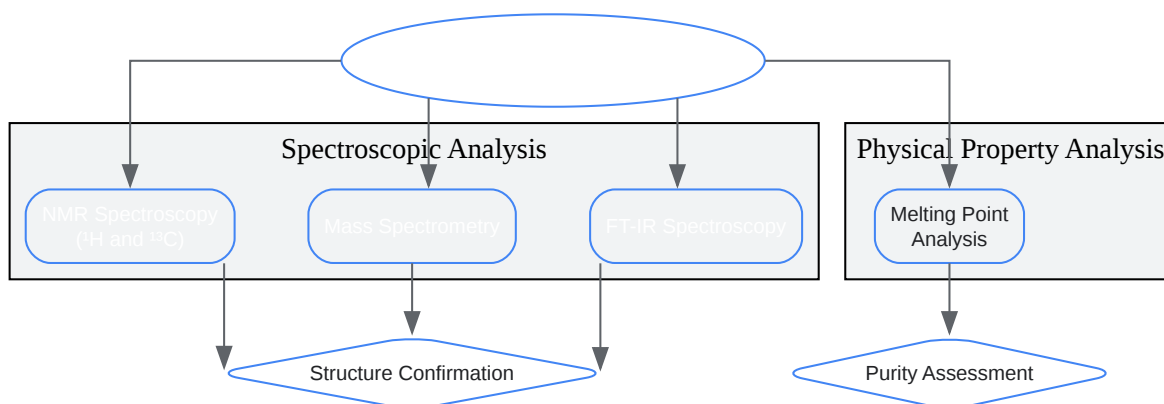


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Caption: Synthesis and purification workflow for **N-butylcyclopentanamine hydrochloride**.

Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the synthesized **N-butylcyclopentanamine hydrochloride**.



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Caption: Analytical workflow for the characterization of **N-butylcyclopentanamine hydrochloride**.

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References

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